molecular formula C6H6N2S B173614 3-Methyl-1h-thieno[3,2-c]pyrazole CAS No. 13834-53-2

3-Methyl-1h-thieno[3,2-c]pyrazole

Cat. No.: B173614
CAS No.: 13834-53-2
M. Wt: 138.19 g/mol
InChI Key: WLMHGAAVBSYFJY-UHFFFAOYSA-N
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Description

3-Methyl-1h-thieno[3,2-c]pyrazole is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1h-thieno[3,2-c]pyrazole typically involves the Gewald reaction, which is a multi-component reaction that forms thiophene derivatives. One common method involves the reaction of ethyl cyanoacetate with elemental sulfur and a ketone in the presence of a base to form a thiophene ring. This intermediate is then reacted with hydrazine to form the pyrazole ring .

Industrial Production Methods

the scalability of the Gewald reaction and its derivatives suggests that similar methods could be adapted for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1h-thieno[3,2-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thieno[3,2-c]pyrazoles, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-1h-thieno[3,2-c]pyrazole involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes or interfere with the function of specific proteins. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-1h-thieno[3,2-c]pyrazole-5-carboxylate
  • 3-Methyl-1-phenyl-1h-pyrazol-5-ol
  • Thieno[2,3-c]pyrazole derivatives

Uniqueness

3-Methyl-1h-thieno[3,2-c]pyrazole is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-2H-thieno[3,2-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-4-6-5(8-7-4)2-3-9-6/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMHGAAVBSYFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1h-thieno[3,2-c]pyrazole
Reactant of Route 2
3-Methyl-1h-thieno[3,2-c]pyrazole
Reactant of Route 3
3-Methyl-1h-thieno[3,2-c]pyrazole
Reactant of Route 4
3-Methyl-1h-thieno[3,2-c]pyrazole
Reactant of Route 5
3-Methyl-1h-thieno[3,2-c]pyrazole
Reactant of Route 6
3-Methyl-1h-thieno[3,2-c]pyrazole

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